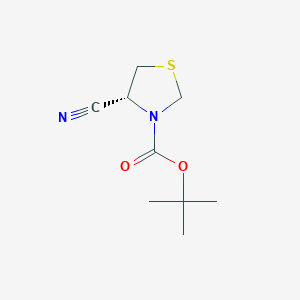

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester

Description

Historical context and discovery

The development of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester emerged from the broader historical context of thiazolidine chemistry, which has been comprehensively studied over the past several decades. The thiazolidine ring system, first characterized as a five-membered heterocycle containing sulfur and nitrogen at positions 1 and 3 respectively, serves as the fundamental scaffold for numerous biologically active compounds. Early research into 4-cyanothiazole synthesis established foundational methodologies through the reaction of β,β-dichloro-α-amino-acrylonitrile with thioformamides in the presence of acidic catalysts, as documented in patents from the 1970s. These pioneering synthetic approaches demonstrated the feasibility of constructing cyano-substituted thiazole and thiazolidine frameworks under controlled reaction conditions.

The specific development of tert-butyl protected thiazolidine derivatives gained prominence through advances in protecting group chemistry during the late 20th century. The tert-butoxycarbonyl group emerged as one of the most commonly used protective groups for amino acids in peptide synthesis, stable under basic hydrolysis conditions and catalytic reduction while remaining inert against various nucleophiles. This protective strategy proved particularly valuable for thiazolidine derivatives, allowing for selective functionalization and subsequent synthetic manipulations. The incorporation of cyano functionality at the 4-position of thiazolidine rings became increasingly important as researchers recognized the potential of these structural motifs in pharmaceutical applications, particularly in the development of protease inhibitors and metabolically stable drug candidates.

Classification within thiazolidine derivatives

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester belongs to a well-defined class of thiazolidine derivatives characterized by specific structural modifications that confer distinct chemical and biological properties. Within the broader classification system, this compound represents a 4-cyano-substituted thiazolidine bearing a protected carboxylic acid functionality, distinguishing it from other major subclasses including 4-thiazolidinones, 2-thiazolidinethiones, and unsubstituted thiazolidines. The presence of the cyano group at the 4-position places this compound within the specialized category of 4-cyanothiazolidines, which have gained significant attention due to their role as intermediates in the synthesis of various pharmaceutically active compounds.

The stereochemical designation as the (R)-enantiomer further categorizes this compound within the realm of chiral thiazolidine derivatives, where stereochemistry plays a crucial role in biological activity and pharmacokinetic properties. The tert-butyl ester protection at the 3-position carboxylic acid group classifies this molecule as a protected amino acid derivative, commonly employed in peptide synthesis and medicinal chemistry applications. This dual functionality combining the thiazolidine heterocycle with amino acid characteristics positions the compound within the intersection of heterocyclic chemistry and peptide science, making it particularly valuable for structure-activity relationship studies and drug development programs.

| Classification Category | Specific Features |

|---|---|

| Heterocycle Type | Five-membered thiazolidine ring |

| Substitution Pattern | 4-Cyano, 3-carboxylic acid (protected) |

| Stereochemistry | (R)-Configuration at C-4 |

| Protecting Group | tert-Butyl ester |

| Molecular Class | Chiral amino acid derivative |

Significance in heterocyclic chemistry

The significance of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester in heterocyclic chemistry extends beyond its structural features to encompass its role as a versatile synthetic intermediate and its contributions to understanding structure-activity relationships in medicinal chemistry. Thiazolidine derivatives have demonstrated remarkable versatility in pharmaceutical applications, exhibiting antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities through interactions with diverse molecular targets including peroxisome proliferator-activated receptor gamma, nuclear factor kappa B, cyclooxygenase enzymes, and deoxyribonucleic acid topoisomerases. The specific structural features of this compound, particularly the cyano functionality and protected carboxylic acid, contribute to its utility in synthetic transformations and biological activity.

The cyano group at the 4-position serves multiple functions in heterocyclic chemistry, acting as both an electron-withdrawing group that modulates the electronic properties of the thiazolidine ring and as a reactive center for further chemical transformations. Research has demonstrated that 4-cyanothiazolidine moieties serve as potent pharmacophores in the development of enzyme inhibitors, particularly for serine proteases such as dipeptidyl peptidase IV. The compound's significance is further enhanced by its role in synthetic methodology development, where the protected carboxylic acid functionality allows for selective chemical manipulations while maintaining the integrity of the thiazolidine core structure.

The metabolic behavior of cyanothiazolidine derivatives has revealed important insights into the stability and reactivity patterns of these heterocyclic systems. Studies have shown that cytochrome P450-mediated oxidation can lead to complex epimerization processes at multiple stereogenic centers, highlighting the importance of understanding the chemical behavior of these compounds in biological systems. This knowledge has proven valuable for medicinal chemists designing new therapeutic agents based on thiazolidine scaffolds, enabling the development of more stable and predictable drug candidates.

Relationship to other thiazolidine compounds

The relationship between (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester and other thiazolidine compounds reveals a complex network of structural similarities and functional differences that define the broader thiazolidine chemical space. Within the family of 4-substituted thiazolidines, this compound shares structural motifs with various biologically active derivatives while maintaining distinct features that contribute to its unique properties. The 4-cyanothiazolidine pharmacophore has been identified as a key structural element in several classes of enzyme inhibitors, establishing clear relationships with compounds designed for therapeutic applications.

Comparative analysis with related thiazolidine derivatives demonstrates the importance of specific substitution patterns in determining biological activity and synthetic utility. For instance, 4-thiazolidinones represent a closely related class characterized by the presence of a carbonyl group at the 4-position instead of the cyano functionality, leading to different reactivity patterns and biological profiles. The 5-ene-4-thiazolidinones constitute another important subclass, where the presence of a double bond at the 5-position creates additional opportunities for chemical modification and biological interaction. These structural variations illustrate the diversity within the thiazolidine family and highlight the specific characteristics that make the 4-cyano derivative unique.

The relationship to dipeptidyl peptidase IV inhibitors represents a particularly significant connection, as several clinically approved drugs incorporate thiazolidine-derived pharmacophores. Compounds such as vildagliptin and saxagliptin utilize modified pyrrolidine and thiazolidine scaffolds to achieve selective enzyme inhibition, demonstrating the therapeutic potential of these heterocyclic systems. The development of these drugs has provided valuable insights into the structure-activity relationships governing thiazolidine-based enzyme inhibitors, informing the design of new compounds including (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester derivatives.

| Related Compound Class | Key Structural Differences | Biological Applications |

|---|---|---|

| 4-Thiazolidinones | Carbonyl at C-4 instead of cyano | Antimicrobial, anticancer agents |

| 5-Ene-4-thiazolidinones | Double bond at C-5 position | Enzyme inhibitors, antidiabetic drugs |

| 2-Thiazolidinethiones | Thiocarbonyl at C-2 | Antioxidant, neuroprotective agents |

| Pyrrolidine derivatives | Nitrogen replacement for sulfur | Dipeptidyl peptidase IV inhibitors |

Properties

IUPAC Name |

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZOKOCBWIYDLT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374109 | |

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-15-0 | |

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Hydrogenation of t-Butyl 4-Halogenoacetoacetate

The synthesis begins with t-butyl 4-chloroacetoacetate, which undergoes enantioselective hydrogenation using a ruthenium-BINAP catalyst system. Key conditions include:

- Catalyst : Ru₂Cl₄[(R)-(+)-BINAP]₂Et₃N (0.5 mol%).

- Solvent : t-Butyl alcohol or n-butyl alcohol.

- Pressure : 10–15 kg/cm² H₂ at 100°C.

- Yield : 90–95% for t-butyl (S)-(-)-4-chloro-3-hydroxybutyrate.

This step establishes the (S)-configuration at the C-3 position, critical for subsequent stereochemical outcomes.

Cyanogenation of (S)-4-Halo-3-Hydroxybutyrate

The (S)-intermediate is treated with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF):

- Conditions : 65°C for 2–3 hours.

- Workup : Extraction with ethyl acetate, followed by recrystallization from toluene or isopropyl alcohol.

- Yield : 58–70% for (R)-4-cyano-3-hydroxybutyrate.

The tert-butyl ester group enhances crystallinity, enabling purification to >95% enantiomeric excess (ee).

Cyclization of Protected Cysteine Derivatives

Thiazolidine Ring Formation

An alternative route involves cyclization of cysteine derivatives with carbonyl compounds. For example:

- Starting Material : L-Cysteine tert-butyl ester.

- Reagent : Trimethylsilyl cyanide (TMSCN) or preformed cyanohydrins.

- Conditions : Lewis base-catalyzed cyanosilylation (e.g., using MgBr₂) at -20°C to room temperature.

- Stereoselectivity : Anti-selectivity (up to 92:8 anti/syn).

This method directly installs the cyano group while forming the thiazolidine ring.

tert-Butyl Ester Protection

The tert-butyl group is introduced via esterification:

- Reagent : Boc₂O (di-tert-butyl dicarbonate) in dichloromethane.

- Base : Triethylamine or DMAP.

- Yield : 80–85% for the protected intermediate.

Reductive Amination and Thioamide Cyclization

Reductive Amination of Ketones

A third approach employs reductive amination to construct the thiazolidine core:

Cyanogenation and Cyclization

The amine intermediate undergoes cyanogenation with NaCN/KCN in polar aprotic solvents, followed by acid-mediated cyclization:

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range | ee (%) |

|---|---|---|---|---|

| Hydrogenation-Cyanogenation | High stereocontrol, scalable | Requires expensive Ru catalysts | 58–70% | >95 |

| Cysteine Cyclization | Direct ring formation, modular | Low anti/syn selectivity in some cases | 50–75% | 80–92 |

| Reductive Amination | Mild conditions, broad substrate scope | Multiple steps, purification challenges | 60–75% | 85–90 |

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and functional groups of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester with analogous tert-butyl esters:

Key Observations :

- Electrophilicity: The cyano group in the target compound enhances reactivity toward nucleophiles (e.g., amines, thiols) compared to the aminomethyl group in its analog, which is more nucleophilic.

- Steric Effects: The methoxycarbonyl-phenyl group in the pyridine-based ester () introduces steric hindrance, limiting its utility in sterically sensitive reactions compared to the smaller cyano group.

Cost and Availability

- The aminomethyl variant is priced at $780/g (), suggesting the cyano derivative may be similarly priced or higher due to specialized synthesis requirements.

Biological Activity

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester (CAS 391248-15-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is C₉H₁₄N₂O₂S. The compound features a thiazolidine ring, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer research. The tert-butyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

1. Anticancer Properties

Research indicates that thiazolidine derivatives, including (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G1 phase |

| MCF-7 | 10.0 | Inhibition of proliferation |

2. Anti-inflammatory Effects

Thiazolidine derivatives have been studied for their anti-inflammatory properties. (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has shown potential in modulating inflammatory pathways, specifically by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing cellular damage.

The biological activity of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, modulating their activity and influencing cellular signaling.

- Receptor Modulation : It may bind to receptors associated with inflammation and cancer progression, altering their signaling cascades.

- Cell Cycle Regulation : The compound induces cell cycle arrest by affecting cyclin-dependent kinases (CDKs), leading to halted proliferation in cancer cells.

Case Study 1: Anticancer Activity

A recent study investigated the effects of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester on human leukemia cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value below 15 µM. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the established methodologies for introducing the tert-butyl ester protecting group to carboxylic acids in amino acid derivatives, and what are their limitations?

The tert-butyl ester group is widely used to protect carboxylic acids due to its stability against nucleophiles and ease of acidic deprotection. Common methods include:

- Condensation with tert-butanol or isobutene gas in the presence of concentrated H₂SO₄ .

- Use of tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate .

Q. Limitations :

- Poor solubility of free amino acids in organic solvents, necessitating harsh conditions (e.g., HClO₄ in tert-butyl acetate), which pose safety risks .

- Premature termination of reactions and variable yields in amino acid protection .

Q. How can researchers optimize the solubility of free amino acids during tert-butylation to improve reaction efficiency?

A proposed strategy involves forming acid salts to enhance solubility while simultaneously acting as acid catalysts. For example:

- Trifluoroacetic acid (TFA) partially dissolves amino acids in tert-butyl acetate but yields low product formation (7%) due to insufficient acidity .

- Stronger acids (e.g., bis(trifluoromethanesulfonyl)imide) may improve both solubility and tert-butyl cation generation, though experimental validation is required .

Advanced Research Questions

Q. How do stereochemical considerations influence the synthesis of chiral tert-butyl ester derivatives, and what analytical methods validate their configurations?

- Chiral tert-butyl esters (e.g., (4R)-4-phenyl oxathiazolidine derivatives) require enantioselective synthesis or resolution techniques. For example, stereochemical integrity is maintained using chiral auxiliaries or catalysts during esterification .

- Validation methods :

Q. What contradictions exist in reported yields for tert-butyl ester formation under acidic conditions, and how can they be resolved?

- Contradiction : HClO₄ in tert-butyl acetate is historically used for amino acid protection but faces reproducibility issues (variable yields, safety concerns) .

- Resolution : Alternative acids (e.g., bis(trifluoromethanesulfonyl)imide) in solvent systems like tert-butyl acetate may improve yield and safety. Systematic screening of acid strength and solubility is critical .

Q. How do storage conditions impact the stability of air-sensitive tert-butyl ester derivatives?

- Air-sensitive tert-butyl esters (e.g., oxathiazolidine derivatives) require storage under inert atmospheres (N₂/Ar) at low temperatures (–20°C) to prevent hydrolysis or oxidation .

- Example : (4R)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester degrades upon exposure to moisture, necessitating cold storage .

Methodological Recommendations

- For solubility challenges : Pre-form amino acid salts with fluorinated acids (e.g., TFA derivatives) or use polar aprotic solvents like DMF .

- For stereochemical control : Employ chiral tert-butylating agents (e.g., enantiopure Boc₂O derivatives) and validate configurations via X-ray crystallography .

- For air-sensitive derivatives : Use Schlenk-line techniques for synthesis and storage under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.